Cyclopentane, 1,1-dichloro-2-methyl-
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Overview
Description
Cyclopentane, 1,1-dichloro-2-methyl- is an organic compound with the molecular formula C6H10Cl2 It is a derivative of cyclopentane, where two chlorine atoms and one methyl group are substituted at the 1 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane, 1,1-dichloro-2-methyl- typically involves the chlorination of 2-methylcyclopentane. This can be achieved through the reaction of 2-methylcyclopentane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
In an industrial setting, the production of cyclopentane, 1,1-dichloro-2-methyl- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane, 1,1-dichloro-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopentane derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Major Products Formed
Substitution: Products include cyclopentane derivatives with different functional groups, such as alcohols, ethers, or amines.
Oxidation: Major products include cyclopentanone or 2-methylcyclopentanone.
Reduction: Products include cyclopentane or 2-methylcyclopentane.
Scientific Research Applications
Cyclopentane, 1,1-dichloro-2-methyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of cyclopentane, 1,1-dichloro-2-methyl- involves its interaction with specific molecular targets. The chlorine atoms and the methyl group influence the compound’s reactivity and its ability to form stable intermediates during chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, depending on the reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane, 1,2-dichloro-: Another dichlorinated derivative of cyclopentane with chlorine atoms at the 1 and 2 positions.
Cyclopentane, 1-chloro-2-methyl-: A similar compound with only one chlorine atom and one methyl group.
Cyclopentane, 1,1-dichloro-: A compound with two chlorine atoms at the 1 position but without the methyl group.
Uniqueness
Cyclopentane, 1,1-dichloro-2-methyl- is unique due to the specific positioning of the chlorine atoms and the methyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.
Properties
Molecular Formula |
C6H10Cl2 |
---|---|
Molecular Weight |
153.05 g/mol |
IUPAC Name |
1,1-dichloro-2-methylcyclopentane |
InChI |
InChI=1S/C6H10Cl2/c1-5-3-2-4-6(5,7)8/h5H,2-4H2,1H3 |
InChI Key |
KLVITAQNOAJSCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(Cl)Cl |
Origin of Product |
United States |
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